2,4-dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

IRAK4 inhibition Structure-activity relationship Linker optimization

2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-29-6) is a synthetic organic compound belonging to the pyridazinone-amide class, structurally defined by a 2,4-dichlorobenzamide moiety linked via a three-carbon propyl spacer to a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-one core. The compound has the molecular formula C19H16Cl2N4O2 and a molecular weight of approximately 403.26 g/mol.

Molecular Formula C19H16Cl2N4O2
Molecular Weight 403.26
CAS No. 1021210-29-6
Cat. No. B2635839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
CAS1021210-29-6
Molecular FormulaC19H16Cl2N4O2
Molecular Weight403.26
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N4O2/c20-14-4-5-15(16(21)11-14)19(27)23-9-2-10-25-18(26)7-6-17(24-25)13-3-1-8-22-12-13/h1,3-8,11-12H,2,9-10H2,(H,23,27)
InChIKeyGCWVMXQHWUEXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-29-6): Research-Grade Pyridazinone-Benzamide Hybrid


2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-29-6) is a synthetic organic compound belonging to the pyridazinone-amide class, structurally defined by a 2,4-dichlorobenzamide moiety linked via a three-carbon propyl spacer to a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-one core. The compound has the molecular formula C19H16Cl2N4O2 and a molecular weight of approximately 403.26 g/mol [1]. This scaffold is closely related to the pyridazinone-amide derivatives disclosed as interleukin-1 receptor-associated kinase (IRAK) inhibitors, particularly IRAK4, a target implicated in inflammatory diseases, autoimmune disorders, and cancer [2]. The combination of the electron-withdrawing 2,4-dichloro substitution pattern and the 3-pyridyl-bearing pyridazinone distinguishes this analog from other benzamide-substituted variants that have published IRAK4 IC50 data in the low nanomolar to micromolar range [3].

Why In-Class Pyridazinone-Amides Cannot Substitute for 2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide Without Loss of Activity


Although multiple pyridazinone-amide analogs fall under the same IRAK-inhibitor patent family, their substitution patterns produce markedly different potency profiles. The 2,4-dichlorobenzamide substitution on the propyl linker is not replicated in any of the patent examples with published IRAK4 IC50 data. The closest structurally characterized analog with reported enzymatic data is Example 3 from US9567320, which bears a benzimidazole amide connected via a methylene linker; that compound exhibits an IRAK4 IC50 of 3000 nM [1]. Swapping the benzimidazole for a 2,4-dichlorophenyl group and extending the spacer from methylene to propyl (as in CAS 1021210-29-6) is expected to alter both kinase hinge-binding interactions and linker-dependent conformational flexibility, two critical determinants of IRAK4 inhibition [2]. Generic replacement with a different benzamide-substituted pyridazinone therefore carries a high risk of substantially different target engagement, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-29-6) vs. Closest Analogs


Linker Length Comparison: Propyl vs. Methylene Spacer — IRAK4 Binding Potential

CAS 1021210-29-6 incorporates a propyl (-CH2-CH2-CH2-) linker connecting the pyridazinone core to the 2,4-dichlorobenzamide group, whereas the closest published analog with quantitative IRAK4 data (US9567320 Example 3) uses a methylene (-CH2-) linker and a benzimidazole amide. The propyl linker increases the distance between the hinge-binding pyridazinone and the dichlorobenzamide by approximately 2.5 Å in the fully extended conformation, which can reposition the terminal amide for different interactions within the IRAK4 allosteric pocket or the solvent-exposed region [1]. Although no direct IRAK4 IC50 is available for CAS 1021210-29-6, SAR analysis within the patent [2] demonstrates that linker length and composition substantially modulate IRAK4 potency across dozens of examples, with optimal linkers yielding IC50 values under 100 nM [3].

IRAK4 inhibition Structure-activity relationship Linker optimization

Chlorine Substitution Pattern: 2,4-Dichloro vs. 3,4-Dichloro and 2,5-Dichloro Analogs — Electrophilic and Steric Effects

The 2,4-dichloro substitution on the benzamide ring of CAS 1021210-29-6 creates a unique electronic environment compared to regioisomeric dichloro analogs. The 2-chloro substituent is ortho to the amide bond, introducing steric hindrance that can restrict rotation about the aryl–amide bond and potentially stabilize specific conformations. The 4-chloro group, in the para position, exerts a strong electron-withdrawing inductive effect (–I) that increases the amide NH acidity (estimated pKa reduction of ~0.5–1.0 units vs. unsubstituted benzamide) [1]. The closest commercially available propyl-bridged analog, 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, lacks the 3-pyridyl substituent on the pyridazinone and has a different chlorine vector . Similarly, 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide pairs the 2,5-dichloro arrangement with a thiophene instead of pyridine and an ethyl linker instead of propyl . No published head-to-head biological data exist for these comparisons.

Halogen bonding Electrophilicity Benzamide SAR

Heteroaryl Group at Pyridazinone C3: 3-Pyridyl vs. Thiophenyl and 4-Pyridyl Analogs — Hinge-Binding and Selectivity

CAS 1021210-29-6 bears a pyridin-3-yl group at the C3 position of the pyridazinone ring. In the IRAK4 patent family, multiple C3 substituents are exemplified, including pyridin-3-yl, pyridin-4-yl, thiophen-2-yl, and substituted phenyl groups [1]. The 3-pyridyl nitrogen can serve as a hydrogen bond acceptor to the kinase hinge region, while the 4-pyridyl isomer (found in 3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide) positions the nitrogen differently, altering hinge interaction geometry . The thiophen-2-yl analog (see 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide) replaces the pyridine nitrogen with a sulfur atom, eliminating the hinge H-bond acceptor entirely . Within the patent's IRAK4 enzymatic assay (Example 18), 3-pyridyl-bearing compounds span IC50 ranges from below 100 nM to over 3000 nM, depending on the amide substitution and linker, demonstrating that the 3-pyridyl group is necessary but not independently sufficient for high potency [1].

Kinase hinge binder Pyridazine C3 substitution Selectivity profiling

Purity and Characterization: CAS-Registered Research Compound with Defined Physical Properties

CAS 1021210-29-6 is a registered CAS number with a defined molecular formula (C19H16Cl2N4O2) and molecular weight (403.26 g/mol), enabling unambiguous identification for procurement purposes [1]. The compound is commercially available from multiple research chemical suppliers with purity typically specified at 95% or higher. Its exact mass of 402.065031 g/mol and characteristic 2,4-dichloro substitution pattern provide unique analytical fingerprints (e.g., distinct isotopic pattern from two chlorine atoms: 35Cl/37Cl ratio yielding M:M+2:M+4 intensity ~9:6:1) that facilitate identity confirmation by LC-MS [2]. In contrast, structurally ambiguous analogs without a dedicated CAS number (e.g., certain patent examples identified only by internal codes) are more susceptible to sourcing errors and batch variability.

Chemical sourcing Batch-to-batch consistency Characterization standards

Optimal Research and Procurement Scenarios for 2,4-Dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-29-6)


IRAK4 Kinase Inhibitor Lead Optimization and SAR Expansion

CAS 1021210-29-6 serves as a linker-extended, dichloro-substituted probe for exploring the SAR around the pyridazinone-amide IRAK4 inhibitor chemotype. With no directly published IC50 data, it is best positioned as a tool compound for head-to-head enzymatic profiling alongside the disclosed patent examples (e.g., US9567320 Example 3 with IRAK4 IC50 = 3000 nM [1]). The propyl linker and 2,4-dichloro substitution represent two points of divergence from the methylene-benzimidazole reference compound, enabling a matrix SAR study to deconvolute linker and amide substituent contributions to IRAK4 potency and selectivity over IRAK1 [2].

Kinase Selectivity Profiling Across the Pyridazinone-Amide Class

Because the 3-pyridyl pyridazinone core is a kinase hinge-binding motif, CAS 1021210-29-6 can be used in broader kinase selectivity panels to assess whether the 2,4-dichlorobenzamide-propyl combination alters the selectivity fingerprint relative to analogs bearing 4-pyridyl, thiophenyl, or unsubstituted benzamide groups. This is particularly relevant given patent claims that certain pyridazinone-amides are selective for IRAK4 over other IRAK family members [1].

Physicochemical Property Benchmarking for CNS Penetration Assessment

The combination of a moderately lipophilic 2,4-dichlorobenzamide (clogP contribution ~2.5), a propyl spacer, and a pyridazinone core (HBD = 1, HBA = 6) yields a predicted molecular property profile (TPSA ~85–95 Ų, MW ~403 Da) that straddles the threshold for CNS penetration. CAS 1021210-29-6 can be used as a benchmark compound for correlating in silico permeability predictions with experimental PAMPA or Caco-2 data, especially when compared against the more hydrophilic 3,4-difluoro analog (MW 370 Da, lower clogP) .

Analytical Reference Standard for Pyridazinone Library Synthesis

As a CAS-registered compound with a well-defined dichloro isotopic pattern and exact mass, CAS 1021210-29-6 can function as an analytical reference for LC-MS method development in support of larger pyridazinone-amide library syntheses. Its characteristic M:M+2:M+4 ratio from the di-chloro substitution provides an unambiguous mass spectral signature that aids in distinguishing from mono-chloro or non-halogenated analogs [2].

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